((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)-3-fluoro-3-methyltetrahydrofuran-2-yl)carbamic acid
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Overview
Description
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)-3-fluoro-3-methyltetrahydrofuran-2-yl)carbamic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, oxo, benzoyloxy, and fluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)-3-fluoro-3-methyltetrahydrofuran-2-yl)carbamic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the benzoyloxy and fluoro groups. The final steps involve the formation of the carbamic acid and the addition of the amino and oxo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)-3-fluoro-3-methyltetrahydrofuran-2-yl)carbamic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoyloxy and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)-3-fluoro-3-methyltetrahydrofuran-2-yl)carbamic acid: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)-3-fluoro-3-methyltetrahydrofuran-2-yl)carbamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)-3-fluoro-3-methyltetrahydrofuran-2-yl)carbamic acid: can be compared with similar compounds such as:
((Z)-3-Amino-3-oxoprop-1-en-1-yl)((2R,3R,4R,5R)-4-(benzoyloxy)-5-((benzoyloxy)methyl)-3-methyltetrahydrofuran-2-yl)carbamic acid: Lacks the fluoro group.
This compound methyl ester: Contains a methyl ester group instead of the carbamic acid.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23FN2O8 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
[(Z)-3-amino-3-oxoprop-1-enyl]-[(2R,3R,4R,5R)-4-benzoyloxy-5-(benzoyloxymethyl)-3-fluoro-3-methyloxolan-2-yl]carbamic acid |
InChI |
InChI=1S/C24H23FN2O8/c1-24(25)19(35-21(30)16-10-6-3-7-11-16)17(14-33-20(29)15-8-4-2-5-9-15)34-22(24)27(23(31)32)13-12-18(26)28/h2-13,17,19,22H,14H2,1H3,(H2,26,28)(H,31,32)/b13-12-/t17-,19-,22-,24-/m1/s1 |
InChI Key |
OAUYCJHHSJGQJJ-VDBRRBQASA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N(/C=C\C(=O)N)C(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
CC1(C(C(OC1N(C=CC(=O)N)C(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
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